

A Comparative Analysis of the ^1H NMR Spectrum of 2-Amino-1-phenylethanol

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Compound of Interest

Compound Name: 2-Amino-1-phenylethanol

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This guide provides a detailed analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **2-amino-1-phenylethanol**, a versatile building block in pharmaceutical synthesis. To provide a comprehensive understanding of its spectral features, we compare it with two structurally related alternatives: 1-phenylethanol and 2-phenylethanol. This comparison highlights the influence of substituent positioning on proton chemical environments, offering valuable insights for structural elucidation and quality control.

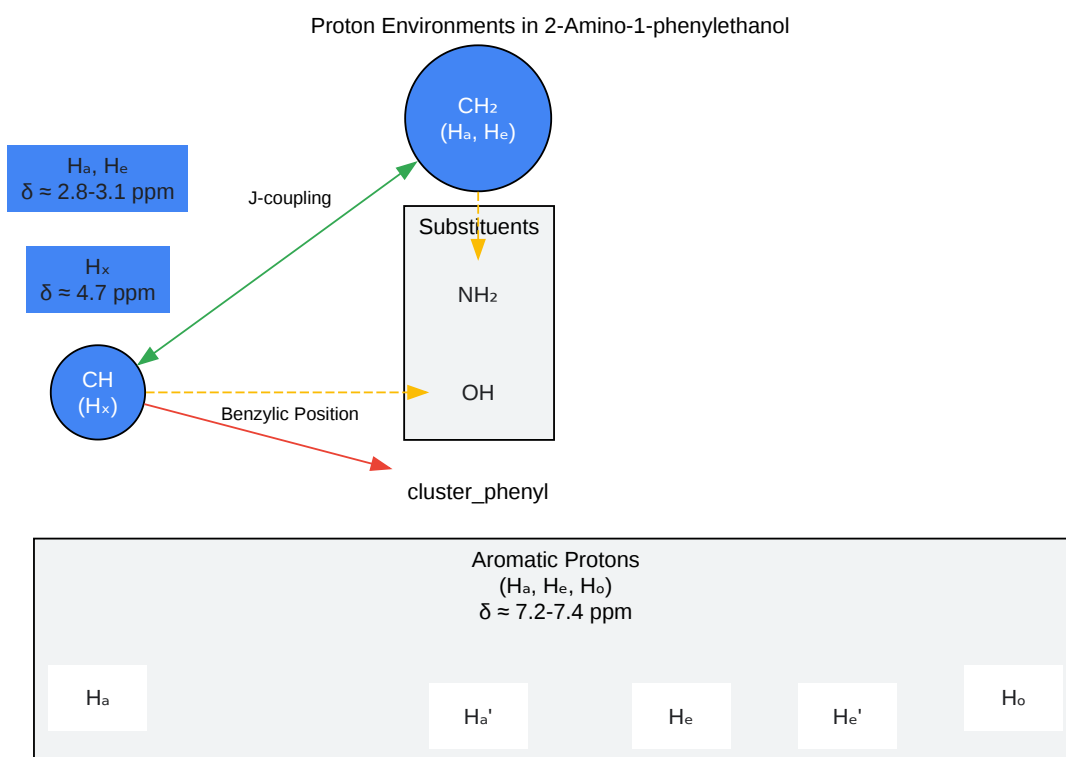
Proton Environments and Structural Comparison

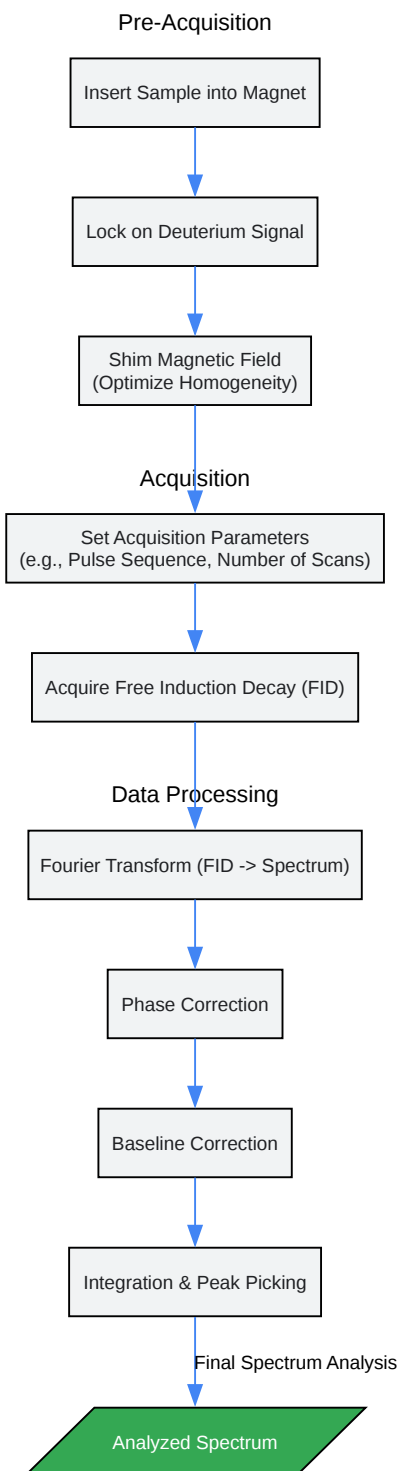
The key to interpreting the ^1H NMR spectra of these compounds lies in understanding their distinct proton environments. The positioning of the hydroxyl (-OH) and amino (-NH₂) groups relative to the phenyl ring and the ethyl backbone creates unique electronic environments, leading to characteristic chemical shifts and splitting patterns for each molecule.

- **2-Amino-1-phenylethanol:** Features a chiral center at the carbon bearing the hydroxyl group and the phenyl ring (C1). The protons on the adjacent methylene group (C2) are diastereotopic, meaning they are chemically non-equivalent and can exhibit different chemical shifts and coupling patterns.
- **1-Phenylethanol:** This analogue lacks the amino group at the C2 position, replacing it with a methyl group. This simplifies the spin system and significantly alters the chemical shift of the C1 proton.

- 2-Phenylethanol: In this isomer, the hydroxyl group is moved to the terminal carbon (C2) of the ethyl chain, and the phenyl group is at C1. This results in a more simplified spectrum with two triplets for the ethyl protons.

Below is a visualization of the proton environments in **2-amino-1-phenylethanol**, which are key to understanding its spectrum and the coupling interactions between adjacent protons.





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